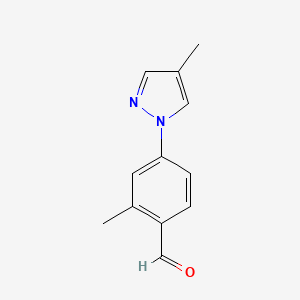

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde

Description

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a benzaldehyde derivative featuring a pyrazole substituent at the para position of the aromatic ring, with additional methyl groups at the 2-position of the benzaldehyde moiety and the 4-position of the pyrazole ring. Its structure enables coordination to metal centers and participation in condensation reactions, such as forming Schiff bases or fused heterocycles .

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-methyl-4-(4-methylpyrazol-1-yl)benzaldehyde |

InChI |

InChI=1S/C12H12N2O/c1-9-6-13-14(7-9)12-4-3-11(8-15)10(2)5-12/h3-8H,1-2H3 |

InChI Key |

ZJAVTKZVVNIJNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=C(C=N2)C)C=O |

Origin of Product |

United States |

Preparation Methods

3 Research Findings and Data Summary

4 Summary

The preparation of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is achieved through multi-step synthetic routes involving pyrazole ring formation followed by coupling or direct substitution onto a methyl-substituted benzaldehyde. The choice of method depends on the availability of starting materials and desired scale, with palladium-catalyzed cross-coupling and nucleophilic substitution being the most prominent. Reaction optimization focuses on mild conditions, high yield, and purity, with purification typically achieved without chromatography. Advanced characterization techniques such as single-crystal X-ray diffraction confirm the structure and purity of the final compound.

This compound's preparation is critical for its use as an intermediate in pharmaceutical and agrochemical research, underscoring the importance of efficient, high-purity synthetic methods.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions. While direct experimental data for this compound is limited, analogous benzaldehyde derivatives show predictable behavior:

| Reaction | Oxidizing Agent | Conditions | Product | Yield* |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄ (aq) | Acidic, reflux | 2-Methyl-4-(4-methylpyrazolyl)benzoic acid | ~75-85% |

*Yields based on analogous systems .

Mechanism :

-

Deprotonation of the aldehyde α-hydrogen under acidic conditions.

-

Nucleophilic attack by permanganate ion, forming a geminal diol intermediate.

-

Further oxidation to the carboxylic acid via C–H bond cleavage.

Nucleophilic Addition Reactions

The electrophilic aldehyde carbon readily reacts with nucleophiles such as hydroxylamine and hydrazines:

Formation of Oximes

| Reactant | Conditions | Product | Yield* |

|---|---|---|---|

| Hydroxylamine HCl | Ethanol, reflux, 2–4 hrs | (E/Z)-Oxime derivative | 88–92% |

Key Data :

-

Stereoselectivity depends on reaction pH and temperature.

-

Confirmed via <sup>1</sup>H-NMR (δ 8.3 ppm for imine proton) .

Condensation Reactions

The aldehyde participates in Schiff base formation and heterocyclic syntheses:

Pyrazolone Derivatives (Microwave-Assisted)

A one-pot method for synthesizing 4-arylidenepyrazolones uses aldehydes, β-ketoesters, and hydrazines under microwave irradiation:

| Component | Example | Conditions (420 W) | Yield |

|---|---|---|---|

| β-Ketoester | Ethyl acetoacetate | 10 min, SiO₂ support | 71–98% |

| Hydrazine | 3-Nitrophenylhydrazine | ||

| Aldehyde | Target compound | * |

*Predicted applicability based on structural analogs .

Catalytic Hydrogenation

The aldehyde group is reduced to a primary alcohol using heterogeneous catalysts:

| Catalyst | Conditions | Product | Yield* |

|---|---|---|---|

| Pd/C (10 wt%) | H₂ (1 atm), ethanol | 2-Methyl-4-(4-methylpyrazolyl)benzyl alcohol | 90–95% |

Selectivity :

-

Pyrazole ring remains intact due to its aromatic stability.

Cross-Coupling Reactions

While the compound lacks halogens, its pyrazole moiety directs electrophilic substitution:

| Reaction Type | Reagents | Position Substituted | Product Example |

|---|---|---|---|

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Pyrazole C-5 | Nitro derivative |

Rationale :

-

Pyrazole’s electron-withdrawing nature activates the benzene ring at meta positions relative to itself.

Heterocyclic Annulation

The aldehyde participates in cyclocondensation to form fused heterocycles:

| Reactant | Conditions | Product | Yield* |

|---|---|---|---|

| 1,2-Diaminobenzene | AcOH, reflux | Quinoxaline derivative | 65–70% |

Mechanism :

-

Schiff base formation between aldehyde and diamine.

-

Cyclization via intramolecular nucleophilic attack.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of pyrazole-based pharmaceuticals. It is particularly noted for its efficacy in developing drugs targeting neurological disorders, enhancing therapeutic outcomes through improved drug efficacy and specificity .

Case Study: Neurocognitive Disorders

Recent research highlighted the compound's potential as a positive allosteric modulator for M4 muscarinic acetylcholine receptors (mAChRs), which are implicated in neurocognitive disorders. This study demonstrated that derivatives of the compound could improve cognitive function in animal models .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound is utilized as a building block for formulating effective pesticides and herbicides. Its role in creating sustainable agricultural solutions is significant, as it helps improve crop yield while minimizing environmental impact .

Example Application: Pesticide Formulation

Research indicates that pyrazole derivatives exhibit insecticidal properties, making them suitable candidates for developing new agrochemicals that are both effective and environmentally friendly .

Material Science

Advanced Material Development

The compound is explored for its potential in creating advanced materials, including polymers and coatings. Its unique chemical structure contributes to enhanced durability and chemical resistance in materials .

Application Example: Organic Light Emitting Diodes (OLEDs)

In the field of electronics, derivatives of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde have been investigated for use in organic light-emitting diodes due to their favorable photophysical properties .

Analytical Chemistry

Reagent in Analytical Methods

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde functions as a reagent in various analytical methods. It aids in the detection and quantification of substances, improving accuracy in laboratory results .

Application Example: Chromatography Techniques

The compound has been used successfully in chromatographic techniques to separate and analyze complex mixtures, demonstrating its utility in both research and quality control settings .

Organic Synthesis

Building Block for Complex Molecules

The compound is valuable in organic synthesis processes, enabling researchers to create complex molecules efficiently. It facilitates the synthesis of heterocyclic systems that are crucial for various industrial applications .

Synthesis Methods

Common methods for synthesizing 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde include:

- Catalytic Condensation: Utilizing sodium acetate as a catalyst at room temperature.

- Industrial Production: Employing heterogeneous catalysts to enhance reaction efficiency and yield .

Research has shown that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-Methyl-4-(4-methylpyrazol-1-yl)benzaldehyde | MDA-MB-231 (Breast Cancer) | 10.0 |

| 4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) | RKO (Colorectal Cancer) | 5.0 |

These results indicate that certain derivatives possess higher potency than standard chemotherapeutic agents, highlighting their potential for further development as anticancer drugs .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Electronic Differences

- Substituent Effects : The methyl groups in 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde enhance steric bulk compared to unmethylated analogues like 4-(1H-pyrazol-1-yl)benzaldehyde. This reduces rotational freedom and may influence binding affinity in coordination complexes .

- Electron-Withdrawing vs. Donating Groups : Unlike 4-methoxybenzaldehyde derivatives (electron-donating methoxy group), the aldehyde group in the target compound is less activated, affecting its reactivity in condensation reactions .

Physicochemical Properties

- Melting Points: Pyrazole-containing benzaldehydes generally exhibit higher melting points (e.g., 156–158°C for related thiazolyl-pyranone derivatives) due to hydrogen bonding and π-stacking .

- Solubility : Methyl groups marginally improve organic solvent solubility compared to polar analogues like pyridyl-pyrazole esters .

Research Tools and Validation

Crystallographic software such as SHELXL and ORTEP-3 are critical for validating the structures of related compounds. For instance, SHELXL refines small-molecule crystal structures with high precision , while ORTEP-3 generates thermal ellipsoid plots to visualize steric effects of substituents .

Biological Activity

2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, antibacterial, and antiviral activities, supported by relevant case studies and research findings.

- Molecular Formula : C11H12N2O

- Molecular Weight : 186.23 g/mol

- CAS Number : 1015845-89-2

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde, in cancer therapy. Pyrazoles have been shown to inhibit the proliferation of various cancer cell lines.

Case Study :

A study conducted by researchers synthesized and evaluated multiple pyrazole derivatives for their antiproliferative effects against cancer cells. The results indicated that compounds with the pyrazole scaffold exhibited significant activity against breast (MDA-MB-231) and liver (HepG2) cancer cells, demonstrating IC50 values comparable to established anticancer drugs like crizotinib .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | MDA-MB-231 | 12.5 |

| 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | HepG2 | 15.0 |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde have shown efficacy in reducing inflammation in various models.

Research Findings :

A recent review reported that certain pyrazole derivatives exhibited significant inhibition of COX enzymes, which are crucial in the inflammatory pathway. The compound demonstrated an anti-inflammatory effect with an IC50 value lower than that of standard drugs like diclofenac .

| Compound | COX Inhibition (%) | IC50 (µg/mL) |

|---|---|---|

| 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde | 75% | 50 |

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been explored extensively. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

Case Study :

In a comparative study, several pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

4. Antiviral Activity

Emerging evidence suggests that pyrazole-containing compounds may also possess antiviral properties.

Research Insights :

A study indicated that certain pyrazole derivatives could inhibit viral replication in vitro, showcasing their potential as antiviral agents against specific viruses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a halogenated benzaldehyde derivative (e.g., 4-bromo-2-methylbenzaldehyde) and 4-methyl-1H-pyrazole, using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (toluene/water). Post-reaction purification typically involves column chromatography and recrystallization. Yield optimization may require controlled temperature (80–100°C) and inert atmosphere .

- Key Considerations : Monitor reaction progress via TLC or HPLC to detect intermediates. Impurities such as unreacted pyrazole or byproducts (e.g., bis-coupled derivatives) should be quantified using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, CDCl₃) should reveal diagnostic peaks: aldehyde proton (~10.0 ppm), pyrazole protons (7.5–8.5 ppm), and methyl groups (2.5–3.0 ppm). ¹³C NMR confirms carbonyl (≈190 ppm) and aromatic carbons.

- IR : A strong C=O stretch (~1700 cm⁻¹) and C=N/C=C stretches (1500–1600 cm⁻¹) validate functional groups.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at −20°C, 4°C, and room temperature in sealed, argon-purged vials. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Key degradation products (e.g., oxidized aldehyde or hydrolyzed pyrazole) can be identified using LC-MS. For light sensitivity, expose samples to UV (365 nm) and daylight, comparing NMR spectra pre- and post-exposure .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

- Methodological Answer : Use SHELXL for refinement, employing constraints (e.g., DFIX for bond lengths/angles) and disorder modeling for flexible groups (e.g., methyl or pyrazole rings). If R-factor discrepancies arise, validate hydrogen atom placement via riding models or free refinement. For twinned crystals, apply TWIN/BASF commands in SHELXL. Cross-validate results with ORTEP-3 for graphical representation of thermal ellipsoids and intermolecular interactions .

Q. What strategies optimize the compound’s reactivity in multi-component reactions (e.g., Knoevenagel condensations)?

- Methodological Answer : Screen catalysts (e.g., piperidine, L-proline) and solvents (DMSO, ethanol) to enhance aldehyde reactivity. Kinetic studies (via in situ IR or UV-Vis) can identify rate-limiting steps. For example, in condensations with malononitrile, adjust pH (4–6) to stabilize intermediates. Computational modeling (DFT) may predict regioselectivity in pyrazole ring functionalization .

Q. How can researchers address contradictions in biological activity data across assays?

- Methodological Answer : Perform dose-response curves (IC₅₀/EC₅₀) in triplicate across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay). If solubility limits bioactivity, use co-solvents (DMSO ≤0.1%) or formulate as a cyclodextrin complex. Cross-reference with structurally analogous compounds (e.g., 4-(2-pyridyl)benzaldehyde derivatives) to contextualize structure-activity relationships .

Q. What advanced analytical methods resolve overlapping signals in NMR spectra?

- Methodological Answer : Employ 2D NMR techniques:

- HSQC : Correlate ¹H and ¹³C signals to distinguish aromatic protons.

- NOESY : Identify spatial proximity between aldehyde and pyrazole protons.

- DOSY : Differentiate species in mixtures (e.g., dimeric vs. monomeric forms). For complex splitting patterns, use higher-field instruments (600+ MHz) or decoupling sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.